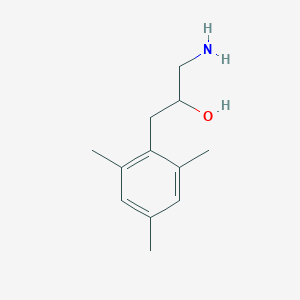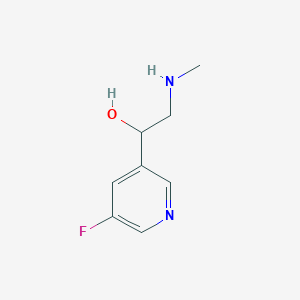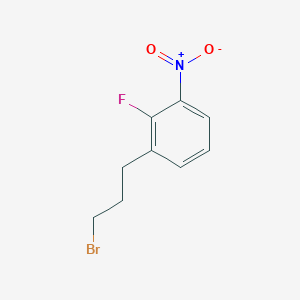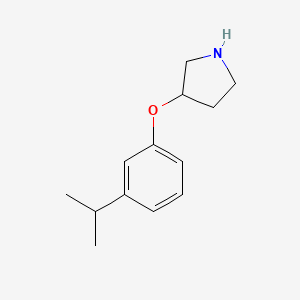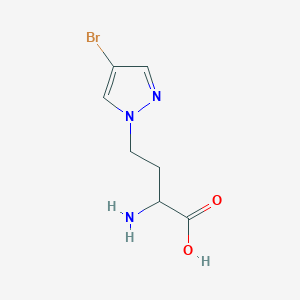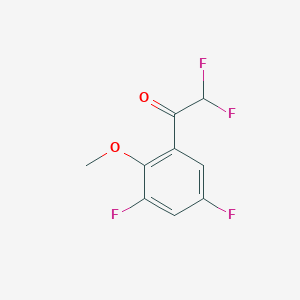
1-(3,5-Difluoro-2-methoxy-phenyl)-2,2-difluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms on the ethanone moiety and two additional fluorine atoms on the phenyl ring, along with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with a suitable fluorinating agent. One common method involves the use of pyridinium chlorochromate or manganese dioxide as oxidizing agents in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is not fully understood. it is believed to exert its effects by interacting with cellular proteins and enzymes. This interaction can disrupt cellular metabolism, leading to various biological effects such as inhibition of bacterial and fungal growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
- 1-(3,5-difluoro-2-methoxyphenyl)-2-phenylethanone
- 1-(3,5-difluoro-2-methoxyphenyl)ethanone
Uniqueness
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms on both the ethanone and phenyl moieties, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-5(7(14)9(12)13)2-4(10)3-6(8)11/h2-3,9H,1H3 |
InChI Key |
PUVKWPNCDMSESX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


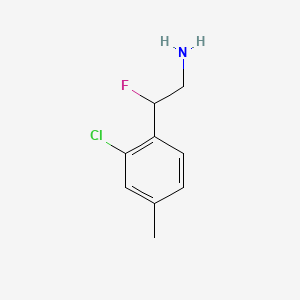
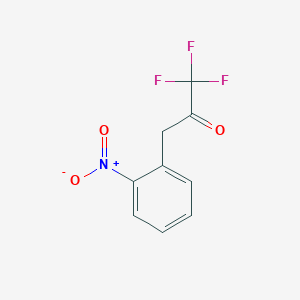
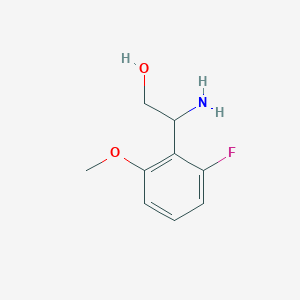
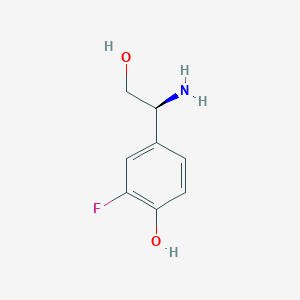
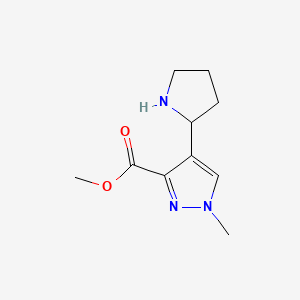

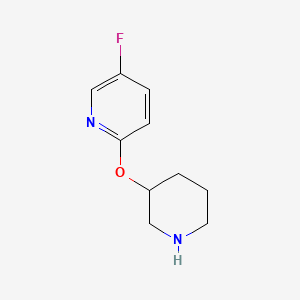
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
